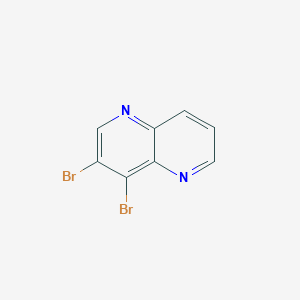
3,4-Dibromo-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The compound consists of a naphthyridine core with bromine atoms substituted at the 3rd and 4th positions, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the reaction of 1,5-naphthyridine with bromine or bromine-containing reagents under controlled conditions. For example, the bromation can be achieved using phosphorus tribromide (PBr3) or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Dibromo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Cross-Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 1,5-naphthyridine, including 3,4-dibromo-1,5-naphthyridine, exhibit potent antitumor properties. A study highlighted that certain naphthyridine derivatives showed significant cytotoxicity against human cancer cell lines, including HeLa and HL-60 cells . The mechanism of action often involves the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair.
Antimicrobial Properties
Naphthyridines are also recognized for their antimicrobial activities. For instance, compounds derived from 1,5-naphthyridine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The presence of bromine atoms in this compound may enhance its binding affinity to bacterial enzymes, thereby increasing its efficacy as an antibacterial agent.
Enzyme Inhibition
this compound serves as a scaffold for developing enzyme inhibitors. Its structure allows for modifications that can lead to selective inhibition of various biological targets. This has implications in drug design for diseases such as cancer and bacterial infections .
Material Science
Organic Light-Emitting Diodes (OLEDs)
In material science, this compound has potential applications in the development of organic semiconductors and OLEDs. Its electronic properties make it suitable for use in light-emitting devices where efficient charge transport is crucial. The compound's ability to form stable thin films can enhance the performance of OLEDs.
Sensors and Semiconductors
The compound is also explored for use in sensors and semiconductor technologies. Its unique electronic characteristics allow it to function effectively in detecting various environmental changes or chemical substances. Research has shown that naphthyridine derivatives can be utilized in the fabrication of sensitive electronic devices .
Chemical Biology
Molecular Probes
In chemical biology, this compound is employed as a molecular probe to study biological systems. Its ability to selectively bind to specific proteins or enzymes makes it a valuable tool for understanding complex biochemical pathways . This application is particularly useful in drug discovery and development.
Industrial Applications
Synthesis of Dyes and Pigments
The compound is utilized in the synthesis of various dyes and pigments due to its vibrant color properties and stability under different conditions. This application extends to textiles and coatings where colorfastness is essential.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibition of topoisomerase II | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Enzyme Inhibition | Selective inhibition of target enzymes |
Table 2: Material Applications
作用機序
The mechanism of action of 3,4-Dibromo-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3,7-Dibromo-1,5-naphthyridine
- 4,7-Dibromo-1,5-naphthyridine
- 3,8-Dichloro-1,5-naphthyridine
Uniqueness
3,4-Dibromo-1,5-naphthyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other dibromo-naphthyridines, the 3,4-substitution pattern may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets .
特性
分子式 |
C8H4Br2N2 |
|---|---|
分子量 |
287.94g/mol |
IUPAC名 |
3,4-dibromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H |
InChIキー |
WTEFORNOSKDABW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2N=C1)Br)Br |
正規SMILES |
C1=CC2=NC=C(C(=C2N=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















